molecular formula C11H14O3 B14259998 Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- CAS No. 159572-27-7

Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-

Cat. No.: B14259998
CAS No.: 159572-27-7
M. Wt: 194.23 g/mol
InChI Key: HOLIWIAOUNQYRC-SNVBAGLBSA-N
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Description

Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-: is an organic compound with the molecular formula C11H14O3 It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by a phenylmethoxy and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- can be synthesized through several organic synthesis methods. One common approach involves the oxidation of a precursor alcohol. For instance, the synthesis can start with the preparation of 2-(phenylmethoxy)propan-1-ol, which is then oxidized to form the desired aldehyde . Another method involves esterification reactions under suitable conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Industrial production would also involve stringent safety protocols to handle the reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- is used as an intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules, making it valuable in the synthesis of pharmaceuticals and other organic compounds .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes. Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its reactivity makes it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in many biochemical processes. The phenylmethoxy and methoxy groups can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- is unique due to the presence of both phenylmethoxy and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs .

Properties

CAS No.

159572-27-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2R)-2-(phenylmethoxymethoxy)propanal

InChI

InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m1/s1

InChI Key

HOLIWIAOUNQYRC-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C=O)OCOCC1=CC=CC=C1

Canonical SMILES

CC(C=O)OCOCC1=CC=CC=C1

Origin of Product

United States

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